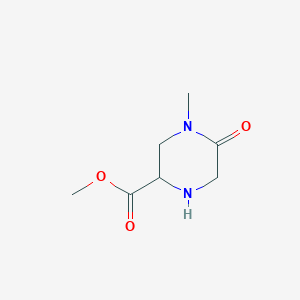

Methyl 4-methyl-5-oxopiperazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methyl-5-oxopiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMFVTKYEXRSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methyl-5-oxopiperazine-2-carboxylate (CAS 1822575-15-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-methyl-5-oxopiperazine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon available data and established principles of organic chemistry, this document details its structure, potential synthetic routes, predicted spectral characteristics, and safety considerations.

Nomenclature and Physicochemical Properties

This compound is a disubstituted piperazinone derivative. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in many biologically active compounds.[1] The presence of a carbonyl group at position 5 designates it as a piperazinone.

| Property | Value | Source(s) |

| CAS Number | 1822575-15-4 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₁₂N₂O₃ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| SMILES | COC(=O)C1CN(C)C(=O)CN1 | [2] |

| InChI Key | ZEMFVTKYEXRSHW-UHFFFAOYSA-N | [2] |

| Predicted LogP | -1.41 | [2] |

| Purity | Typically ≥95% (as commercially available) | [2] |

Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis

While a specific, peer-reviewed synthesis for this compound has not been published, a plausible and highly adaptable route can be derived from the work of de Meijere and colleagues on the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates.[3] This methodology involves a three-step sequence: Michael addition, acylation, and a final ring-closing nucleophilic substitution.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

Step 1: Michael Addition

-

To a solution of methyl 2-aminoacetate (1.0 eq) in a suitable solvent such as methanol, add methyl acrylate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude Michael adduct, dimethyl 2,2'-(methylazanediyl)dipropanoate. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization (Dieckmann Condensation)

-

To a solution of the Michael adduct (1.0 eq) in an anhydrous, non-polar solvent such as toluene, add a strong base like sodium methoxide (1.1 eq) portion-wise under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring for the formation of the cyclized product by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of a weak acid (e.g., acetic acid) or saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Predicted Spectral Analysis

As experimental spectral data for this specific compound is not publicly available, the following are predictions based on the analysis of its functional groups and data from structurally related compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 - 4.3 | dd | 1H | CH at position 2 |

| ~ 3.75 | s | 3H | OCH₃ of the ester |

| ~ 3.4 - 3.6 | m | 2H | CH₂ at position 6 |

| ~ 3.1 - 3.3 | m | 2H | CH₂ at position 3 |

| ~ 2.95 | s | 3H | NCH₃ at position 4 |

| ~ 2.5 (broad) | s | 1H | NH at position 1 |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 172 | C=O of the ester |

| ~ 168 - 170 | C=O of the amide (position 5) |

| ~ 55 - 58 | CH at position 2 |

| ~ 52 - 54 | OCH₃ of the ester |

| ~ 48 - 52 | CH₂ at position 6 |

| ~ 45 - 48 | CH₂ at position 3 |

| ~ 35 - 38 | NCH₃ at position 4 |

Predicted Infrared (IR) Spectrum:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300 - 3400 | N-H stretch (secondary amine) |

| ~ 2950, 2850 | C-H stretch (aliphatic) |

| ~ 1740 - 1750 | C=O stretch (ester) |

| ~ 1650 - 1670 | C=O stretch (amide, lactam) |

| ~ 1200 - 1250 | C-O stretch (ester) |

Predicted Mass Spectrum (Electron Ionization):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the piperazinone ring.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: a secondary amine, a tertiary amine, an amide (lactam), and a methyl ester.

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

-

Amide Hydrolysis: The lactam is generally more stable to hydrolysis than the ester, but can be cleaved under strong acidic or basic conditions.

-

N-Alkylation/Acylation: The secondary amine at position 1 can undergo alkylation or acylation reactions.

-

Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.[2]

Potential Applications and Research Directions

While no specific biological activities have been reported for this compound, the piperazinone scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of piperazine have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[4][5]

Given its structure, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers may explore its use in the development of:

-

Peptidomimetics: The rigid piperazinone core can be used to mimic peptide turns, which are important for protein-protein interactions.

-

Enzyme Inhibitors: The functional groups on the molecule could be modified to target the active sites of various enzymes.

-

Novel Drug Scaffolds: The piperazinone ring can be further functionalized to create libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Hazard Identification:

-

GHS Pictogram: GHS07 (Harmful/Irritant)[2]

-

Signal Word: Warning[2]

-

Hazard Statement: H302 - Harmful if swallowed.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental ingestion, seek immediate medical attention.[2]

-

Store in a tightly sealed container in a cool, dry place.

References

- Sigma-Aldrich. Safety Data Sheet.

- Fisher Scientific. Safety Data Sheet.

- Cayman Chemical. Safety Data Sheet.

- The Royal Society of Chemistry. Supplemental Information. (General synthetic and analytical methods)

- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.

- Matulevičiūtė, G., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.

- de Meijere, A., et al. (2009).

- Abdel-rahman, O. H., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.

- Chen, X., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. Journal of Medicinal Chemistry.

- Zhang, L., et al. (2023).

- Reis, J., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions.

- Ben-Torkia, M., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules.

- Kumar, D., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.

- North Carolina State University. Publications | Department of Biological Sciences. (General biological studies context)

-

SpectraBase. Methyl pyrazine-2-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

- Zotova, A. A., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmaceutical Chemistry Journal.

- de la Torre, B. G., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules.

- Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc.

- Belskaya, N. P., et al. (2021). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts.

Sources

- 1. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

chemical structure and molecular weight of Methyl 4-methyl-5-oxopiperazine-2-carboxylate

This is an in-depth technical monograph on Methyl 4-methyl-5-oxopiperazine-2-carboxylate , designed for researchers in medicinal chemistry and drug discovery.

Scaffold Classification: Heterocyclic Peptidomimetic Template Primary Application: Conformationally Constrained Drug Design

Executive Summary

This compound (CAS: 1822575-15-4) is a functionalized heterocyclic building block belonging to the piperazin-2-one class.[1][2] Unlike simple piperazines, the 5-oxopiperazine core incorporates both a lactam (amide) and a basic amine within a six-membered ring, offering distinct hydrogen-bonding vectors and conformational rigidity.

This compound serves as a critical "privileged scaffold" in medicinal chemistry. It is structurally homologous to a constrained dipeptide (Gly-Ala or Gly-Gly mimic), making it invaluable for designing peptidomimetics that resist proteolytic degradation while maintaining high affinity for biological targets such as G-protein-coupled receptors (GPCRs) and proteases.

Chemical Identity & Physicochemical Profile[3][4][5][6]

Nomenclature and Identifiers

| Parameter | Technical Detail |

| IUPAC Name | This compound |

| Common Name | 4-Methyl-5-oxo-2-piperazinecarboxylic acid methyl ester |

| CAS Registry Number | 1822575-15-4 |

| Molecular Formula | C₇H₁₂N₂O₃ |

| Molecular Weight | 172.18 g/mol |

| SMILES | COC(=O)C1CN(C)C(=O)CN1 |

| InChI Key | ZEMFVTKYEXRSHW-UHFFFAOYSA-N |

Structural Specifications

The molecule features a chiral center at C2. While the generic CAS refers to the racemate, enantiopure forms ((S)- or (R)-) are critical for structure-activity relationship (SAR) studies.

-

Core Ring: Piperazin-2-one (Lactam).

-

C2 Position: Methyl ester (electrophilic handle / H-bond acceptor).

-

N4 Position: Methylated tertiary amide (hydrophobic bulk, removes H-bond donor).

-

C5 Position: Carbonyl (Oxo group).[3]

Physicochemical Properties (Calculated)

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | -1.41 | High water solubility; ideal for fragment-based screening. |

| TPSA | ~50-60 Ų | Excellent membrane permeability profile. |

| H-Bond Donors | 1 (N1-H) | Available for interaction with receptor pockets. |

| H-Bond Acceptors | 3 (C=O, Ester-O, N4) | Rich electrostatic interaction potential. |

| sp³ Fraction | 0.71 | High 3D complexity (escape from "flatland"). |

Structural Analysis & Conformation

The 5-oxopiperazine ring adopts a non-planar conformation, typically a twisted boat or half-chair , driven by the planarity of the lactam bond (N4-C5-O).

2D Structural Connectivity (DOT Visualization)

The following diagram illustrates the connectivity and functional group orientation.

Synthetic Methodology

The synthesis of This compound requires precise regiocontrol to ensure the oxo group is installed at position 5 rather than position 6. The most authoritative route involves the cyclization of a functionalized diamine derived from 2,3-diaminopropionic acid.

Retrosynthetic Analysis

-

Disconnection 1: N1–C6 bond (Intramolecular Alkylation).

-

Disconnection 2: N4–C5 bond (Amide Coupling).

-

Precursor:

-methyl-2,3-diaminopropionate derivative + Chloroacetyl chloride.

Step-by-Step Protocol (Regioselective Route)

This protocol avoids the formation of the isomeric 6-oxopiperazine by protecting the

Reagents:

- -Boc-L-2,3-diaminopropionic acid methyl ester (Starting Material).

-

Formaldehyde / NaBH(OAc)₃ (Reductive Amination).

-

Trifluoroacetic acid (TFA).

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

Workflow:

-

Selective Methylation: React

-Boc-2,3-diaminopropionate with formaldehyde and sodium triacetoxyborohydride to selectively methylate the free -

N-Acylation: Treat the intermediate with chloroacetyl chloride (1.1 eq) and base (DIPEA) in dry DCM at 0°C. Acylation occurs exclusively at the secondary

-methyl amine (the only free amine), forming the-

Note: The Boc group protects the

-amine (future N1).

-

-

Deprotection: Remove the Boc group using TFA/DCM (1:1 v/v). Concentrate in vacuo to obtain the trifluoroacetate salt of the

-amine. -

Cyclization: Redissolve in DMF or MeCN and add excess base (3-4 eq DIPEA) to neutralize the salt and promote intramolecular nucleophilic attack of the free

-amine (N1) onto the chloroacetyl methylene group (C6). Heat to 60°C if necessary. -

Purification: The product is isolated via silica gel chromatography (MeOH/DCM gradient).

Synthesis Flowchart

Applications in Drug Discovery[9]

Peptidomimetics

This scaffold is a constrained Gly-Sar (Glycine-Sarcosine) or Ala-Sar mimic. By locking the peptide bond into a cis-like or fixed trans orientation (depending on substitution), it reduces the entropic penalty of binding to a protein target.

-

Target Class: Protease inhibitors (e.g., Thrombin, Factor Xa).

-

Mechanism: The lactam carbonyl mimics the peptide backbone carbonyl, while the N1-H is positioned to donate a hydrogen bond to the S1 or S1' pocket.

Fragment-Based Drug Design (FBDD)

With a molecular weight of 172 Da and high solubility, this compound is an ideal fragment .

-

Growth Vectors:

-

N1 Position: Can be arylated or alkylated to reach hydrophobic pockets.

-

C2 Ester: Can be hydrolyzed to the acid (for salt bridges) or converted to amides/heterocycles to extend the pharmacophore.

-

References

-

BLD Pharm. (2025). Product Analysis: this compound (CAS 1822575-15-4).[1][2][3][6] Retrieved from

-

Fluorochem. (2025). Chemical Structure and Safety Data: this compound. Retrieved from

-

PubChem. (2025). Compound Summary: Methyl 5-oxopiperazine-2-carboxylate Derivatives. National Library of Medicine. Retrieved from

-

Royal Society of Chemistry. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics. Organic & Biomolecular Chemistry. Retrieved from

Sources

- 1. 1596729-79-1|Ethyl 2-amino-3-(dimethylamino)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 2. 1212103-36-0|(R)-Methyl 5-oxopiperazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 781588-93-0|(R)-Methyl piperazine-2-carboxylate|BLD Pharm [bldpharm.com]

Methyl 4-methyl-5-oxopiperazine-2-carboxylate: A Technical Guide to Peptidomimetic Scaffolds

This is an in-depth technical guide on Methyl 4-methyl-5-oxopiperazine-2-carboxylate , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Case for the Scaffold

In the landscape of modern drug discovery, This compound (CAS: 1822575-15-4) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This scaffold is a constrained peptidomimetic . By cyclizing the peptide backbone into a six-membered piperazinone ring, it restricts conformational freedom, locking the molecule into a geometry that mimics specific secondary structures of proteins, particularly

Key Technical Advantages:

-

Metabolic Stability: The cyclic lactam (5-oxopiperazine) resists proteolytic cleavage better than linear peptides.

-

Conformational Control: The ring structure reduces the entropic penalty of binding to a receptor.

-

Vectorial Display: The C2-carboxylate and N1-amine (if unsubstituted) allow for precise, orthogonal functionalization, enabling the "growing" of pharmacophores in specific directions.

-

N4-Methylation: The specific 4-methyl substitution eliminates a hydrogen bond donor, modulating solubility and membrane permeability (LogP), and often improving oral bioavailability compared to the NH-lactam parent.

Structural & Conformational Analysis

Understanding the geometry is prerequisite to rational design. The 5-oxopiperazine ring is not planar; it typically adopts a boat or twisted boat conformation, which is critical for its ability to mimic peptide turns.

Numbering and Geometry

The IUPAC numbering for this scaffold is defined as follows:

-

N1: Secondary amine (Basic,

). Site for library diversity (e.g., reductive amination, acylation). -

C2: Chiral center carrying the methyl carboxylate. Determines the "handedness" of the turn mimic (S-isomer mimics L-amino acid turns).

-

C3: Methylene bridge.

-

N4: Tertiary amide (Non-basic,

, planar). The methyl group here locks the cis/trans amide bond equilibrium (usually favoring trans relative to the ring). -

C5: Carbonyl (Lactam).

-

C6: Methylene bridge.

Peptidomimetic Mapping

The scaffold effectively mimics the

-

Type II

-turn mimicry: The (S)-enantiomer at C2 is frequently used to mimic L-amino acid residues in a turn. -

H-Bonding: The C5 carbonyl accepts H-bonds (mimicking the

carbonyl), while the N1 amine can act as a donor or acceptor depending on substitution.

Chemical Synthesis Protocols

We present two primary routes: Route A (Solution Phase) for large-scale preparation of the core, and Route B (Solid Phase) for high-throughput library generation.

Route A: The "Serine-Glyoxylate" Cyclization (Solution Phase)

This method, adapted from Guitot et al. (2009), is the industry standard for generating the chiral core with high optical purity.

Prerequisites:

-

Starting Material: L-Serine methyl ester hydrochloride.

-

Reagents: Ethyl glyoxylate (50% in toluene),

, Chloroacetyl chloride,

Protocol:

-

Reductive Amination:

-

Dissolve L-Serine methyl ester HCl (1.0 eq) in MeOH.

-

Add Ethyl glyoxylate (1.1 eq) and

(1.0 eq). Stir for 30 min. -

Add

(1.5 eq) portion-wise at 0°C. Stir 12h at RT. -

Result: N-(Ethoxycarbonylmethyl)-L-serine methyl ester.

-

-

Acylation:

-

Dissolve the secondary amine product in DCM/DIPEA.

-

Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C.

-

Result: N-(2-Chloroacetyl)-N-(Ethoxycarbonylmethyl)-L-serine methyl ester.

-

-

Cyclization (Ring Closure):

-

Treat the intermediate with NaH (1.2 eq) in dilute DMF (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

-

Mechanism:[1][2][3][4][5][6][7][8] The amide nitrogen attacks the alkyl chloride (or the amine attacks the ester, depending on the specific precursor design). Correction: In the Guitot method, the cyclization often occurs spontaneously or with mild base if the "N-2-aminoethyl" linker is established.

-

For the 4-Methyl variant: It is best to introduce the methyl group post-cyclization using MeI/NaH if the N4 position is the amide.

-

Alternative Direct Route: Use N-Methyl-glycine (Sarcosine) + Serine Methyl Ester coupling, followed by cyclization.

-

Route B: Solid-Phase "Sub-Monomer" Synthesis (Library Scale)

This route is superior for generating libraries where the "4-methyl" is constant but C2 and N1 are varied.

Protocol:

-

Resin Loading: Attach Bromoacetic acid to Rink Amide resin (DIC/HOBt).

-

Displacement: React resin with N-Methyl-ethylenediamine (excess, DMSO, 2h).

-

Note: This installs the N4-Methyl and the N1-Amine.

-

-

Acylation: React the secondary amine with Mono-Methyl Oxalate (activated with HATU).

-

Result: Linear precursor.

-

-

Cyclization: Base-catalyzed cyclization (cleaves from resin if designed as cyclization-release, or cyclize on resin).

Visualization of Workflows

The following diagrams illustrate the structural logic and synthesis pathways.

Diagram 1: Synthesis Pathway (Solution Phase)

Caption: Step-by-step solution-phase synthesis starting from L-Serine to ensure chirality at C2.

Diagram 2: Peptidomimetic Conformational Map

Caption: The scaffold locks the peptide backbone into turn geometries, reducing the entropic cost of binding.

Quantitative Data & Properties

Table 1: Physicochemical Profile of the Scaffold

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | ~172.18 g/mol | Low MW allows for significant decoration (Fragment-Based Design). |

| LogP (Calc) | -0.5 to 0.2 | Highly water-soluble; N4-methylation increases lipophilicity slightly. |

| H-Bond Donors | 0 (if N1 substituted) | Good membrane permeability (Rule of 5 compliant). |

| H-Bond Acceptors | 3 (Ester, Amide, Amine) | Interacts with receptor backbone NH groups. |

| Chirality (C2) | (S) or (R) | (S) mimics L-amino acids; (R) mimics D-amino acids. |

| pKa (N1) | ~8.5 (Basicity reduced) | Tunable via N1-acylation or sulfonylation. |

Applications in Drug Discovery[9]

GPCR Antagonists

The 5-oxopiperazine core has been successfully deployed in antagonists for Thrombin (PAR1) and Oxytocin receptors. The rigid core positions hydrophobic groups (attached at N1 or C2) into the receptor's binding pockets (e.g., the specificity pocket of proteases).

Protein-Protein Interaction (PPI) Inhibitors

Because PPIs often involve large surface areas with turn motifs (e.g., PEX5-PEX14), this scaffold serves as an ideal anchor.

-

Strategy: Use the C2-carboxylate to attach a "warhead" or an interacting residue (e.g., Tryptophan mimic). Use the N1 position to extend a chain that mimics the alpha-helix or beta-strand.

Library Generation Strategy

To maximize the utility of this scaffold, generate a library by:

-

N1-Diversification: Acylation with diverse carboxylic acids (R-COOH).

-

C2-Modification: Hydrolysis of the methyl ester followed by amide coupling with diverse amines (R-NH2).

-

C6-Substitution: Using substituted glyoxylates in the initial synthesis (e.g., phenylglyoxal) to introduce diversity at C6.

References

-

Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. Link

-

Golebiowski, A., et al. (2001). Solid-supported synthesis of 2-oxopiperazines. Journal of Combinatorial Chemistry. Link

-

De Nanteuil, G., et al. (2005). Piperazinone derivatives as Factor Xa inhibitors. Patent WO2005042498. Link

-

Dawidowski, M., et al. (2023). Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. European Journal of Medicinal Chemistry. Link

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 7. empbiotech.com [empbiotech.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Piperazine-2-Carboxylate Derivatives in Modern Drug Discovery

Abstract

The piperazine-2-carboxylate scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and its presence in a multitude of clinically successful therapeutic agents.[1] This technical guide provides an in-depth exploration of the synthesis, biological activity, and therapeutic potential of piperazine-2-carboxylate derivatives. We delve into the critical synthetic methodologies that enable the production of optically active intermediates, which are paramount for achieving target specificity and efficacy.[2] The guide meticulously examines the diverse mechanisms of action through which these derivatives exert their effects across several key therapeutic areas, including neurodegenerative diseases, virology, and oncology. By synthesizing field-proven insights with detailed experimental protocols and mechanistic diagrams, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this remarkable scaffold in the discovery of next-generation pharmaceuticals.

The Piperazine-2-Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

From Foundational Anthelmintics to a Versatile Drug Scaffold

The history of the piperazine ring in medicine is rich, beginning with its use in the early 20th century for treating gout and later as a potent anthelmintic agent.[3] The mechanism for its anthelmintic action is well-established; piperazine acts as a GABA receptor agonist in nematodes, leading to chloride ion influx, hyperpolarization, and subsequent flaccid paralysis of the parasite, allowing it to be expelled from the host.[4][5] This foundational understanding paved the way for the exploration of piperazine derivatives in a vast range of therapeutic applications. The introduction of a carboxylate group at the 2-position of the piperazine ring adds a layer of chemical sophistication, creating a chiral center and providing a key handle for synthetic modification, thereby transforming a simple heterocycle into a highly adaptable and valuable scaffold in modern drug discovery.[1][6]

Physicochemical and Structural Significance

The piperazine-2-carboxylate moiety imparts several advantageous properties to a molecule. The two nitrogen atoms offer multiple points for substitution, allowing medicinal chemists to precisely modulate key drug-like properties such as lipophilicity, solubility, metabolic stability, and target-binding affinity.[1] The presence of the carboxylate group introduces polarity and a site for forming esters, amides, or other functional groups, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Crucially, the carbon at the 2-position is a stereocenter, meaning that the synthesis of enantiomerically pure derivatives is often essential for selective interaction with biological targets. Early work by Felder et al. in 1960 on the resolution of racemic piperazine-2-carboxylic acid was a foundational step, enabling the preparation of optically active derivatives crucial for developing chiral drugs.[3]

Synthetic Strategies and Methodologies

The therapeutic success of piperazine-2-carboxylate derivatives is underpinned by robust and efficient synthetic chemistry. The ability to control stereochemistry is a central theme, as biological targets are inherently chiral.

Foundational Synthetic Pathways: From Racemic Resolution to Asymmetric Synthesis

Historically, the separation of racemates was a common method to obtain single enantiomers. However, this approach is inherently inefficient, with a maximum theoretical yield of only 50%. For industrial-scale production of pharmaceutical intermediates, more advanced strategies are required.[2] A significant advancement has been the development of methods for the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives.[2][3] This approach allows for the direct synthesis of optically active piperazine-2-carboxylic acid esters with high enantiomeric excess (ee), bypassing the need for resolution and making the process more economically viable for large-scale manufacturing.[2]

Experimental Protocol: Synthesis of Methyl Piperazine-2-Carboxylate

This protocol details a common and well-documented method for synthesizing the methyl ester, a versatile intermediate, adapted from established methodologies.[3] The process involves the initial esterification of a pyrazine precursor followed by its reduction.

Part A: Synthesis of Methyl Pyrazinecarboxylate (Precursor)

-

Materials: Pyrazinecarboxylic acid, Methanol, Thionyl chloride, Sodium hydrogen carbonate, Water, Dichloromethane.

-

Procedure:

-

Under an inert argon atmosphere, cool 1200 ml of methanol to 4-6 °C.

-

Slowly add 106.6 g of thionyl chloride dropwise over 1 hour, ensuring the temperature is maintained between 4-6 °C.

-

Add 100.1 g of pyrazinecarboxylic acid to the solution.

-

Heat the mixture to 61 °C for 2 hours until the acid completely dissolves.

-

Cool the reaction mixture to room temperature.

-

Slowly add a solution of 145 g of sodium hydrogen carbonate in 1.4 L of water to neutralize the reaction.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield crude methyl pyrazinecarboxylate.

-

Part B: Asymmetric Hydrogenation to Methyl Piperazine-2-Carboxylate

-

Materials: Methyl pyrazinecarboxylate, Hydrogen gas, Rhodium-based chiral catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand), Solvent (e.g., Methanol).

-

Procedure:

-

In a high-pressure autoclave, dissolve methyl pyrazinecarboxylate and the chiral rhodium catalyst in methanol.

-

Purge the autoclave with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the required pressure (e.g., 10-50 bar).[2]

-

Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir until the reaction is complete (monitored by techniques like NMR or GC).

-

Cool the autoclave and carefully vent the hydrogen gas.

-

Remove the catalyst by filtration.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by distillation or chromatography. For easier handling, it can be converted to its hydrochloride salt.[2][3]

-

Causality Note: The choice of the chiral ligand is the most critical parameter in this synthesis. It directly governs the stereochemical outcome of the hydrogenation, determining the enantiomeric excess (ee) of the final product. This control is essential as different enantiomers can have vastly different biological activities and toxicities.

Synthetic Workflow Diagram

Caption: Workflow for the asymmetric synthesis of methyl piperazine-2-carboxylate.

Therapeutic Potential and Mechanisms of Action

The true value of the piperazine-2-carboxylate scaffold is demonstrated by its broad applicability across diverse and complex disease areas.

Central Nervous System Disorders: Targeting Neurodegeneration

A promising strategy for combating the complex etiologies of Alzheimer's disease (AD) is the development of Multi-Target-Directed Ligands (MTDLs).[7][8] Piperazine-2-carboxylic acid derivatives have emerged as excellent candidates for this approach.[7]

-

3.1.1. Mechanism: Dual Inhibition of Cholinesterases for Alzheimer's Disease The primary mechanism involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[8] By inhibiting these enzymes, the derivatives increase the concentration of acetylcholine in the brain, enhancing cholinergic transmission and improving cognitive function.[8] Lineweaver-Burk plot analysis has confirmed a competitive inhibition mechanism for both enzymes.[7][8] Molecular modeling studies show that these derivatives form stable interactions, including hydrogen bonds and hydrophobic interactions, with both the catalytic and peripheral anionic sites of the enzymes.[7][8]

-

3.1.2. Cholinergic Synapse Pathway Diagram

Caption: Inhibition of AChE/BChE increases acetylcholine levels in the synapse.

-

3.1.3. Quantitative Data: Cholinesterase Inhibition Certain derivatives show remarkable potency and selectivity. Hydroxamic acid and carboxamide congeners have been found to be particularly potent and selective inhibitors of BChE.[7]

| Compound ID | Target Enzyme | Inhibition Constant (Ki) | Selectivity Index (SI) | Reference |

| 4c ¹ | AChE | 10.18 ± 1.00 µM | ~17.90 (for AChE) | [7] |

| 7b ² | BChE | 1.6 ± 0.08 nM | ~21862.5 (for BChE) | [7] |

| Donepezil | BChE | 12.5 ± 2.6 µM | - | [7] |

| Tacrine | BChE | 17.3 ± 2.3 nM | - | [7] |

| ¹ 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | ||||

| ² 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid |

-

3.1.4. Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method) This assay is a widely accepted colorimetric method to measure AChE/BChE activity.[7][8]

-

Preparation: Prepare stock solutions of the test compounds (piperazine derivatives), reference drugs (e.g., donepezil), enzymes (AChE from Electrophorus electricus, BChE from equine serum), and substrates (acetylthiocholine iodide for AChE, butyrylthiocholine chloride for BChE).

-

Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), a solution of the test inhibitor at various concentrations, and the respective enzyme solution.

-

Pre-incubation: Incubate the mixture for 15 minutes at a controlled temperature (e.g., 37°C).

-

Initiation: Add Ellman's reagent (DTNB) followed by the specific substrate to initiate the reaction.

-

Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion. Measure the absorbance of this product continuously using a microplate reader at 412 nm.

-

Analysis: Calculate the rate of reaction. Determine the inhibitor concentration that causes 50% inhibition (IC50). The inhibition constant (Ki) can be determined from Lineweaver-Burk plots generated by measuring reaction rates at multiple substrate and inhibitor concentrations.[7][8]

-

Antiviral Applications: Diverse Modes of Action

Piperazine derivatives are integral to many FDA-approved antiviral drugs, and the piperazine-2-carboxylate scaffold is a key player in the development of new antiviral agents.[9][10]

-

3.2.1. Mechanism 1: Inhibition of Viral DNA Replication Derivatives of 2-phenylpiperazine have been identified as potent inhibitors of Human Adenovirus (HAdV) and Human Cytomegalovirus (HCMV).[11] The primary mechanism is the inhibition of viral DNA replication, a critical step in the lifecycle of these DNA viruses. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring, such as nitro (NO₂) and trifluoromethyl (CF₃) groups, can significantly enhance antiviral activity while modulating cytotoxicity.[11]

-

3.2.2. Mechanism 2: Epigenetic Control via m6A RNA Methylation A novel and exciting mechanism has been discovered for methyl piperazine-2-carboxylate. It acts as a potent activator of the METTL3/METTL14/WTAP (MTC) methyltransferase complex, the primary enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[3] This m6A modification is a crucial regulator of RNA metabolism.[3] In the context of HIV-1, activation of the MTC by methyl piperazine-2-carboxylate leads to increased m6A methylation on both host and viral RNA. This enhanced methylation has been shown to reactivate latent HIV-1. While this precludes its use as a direct anti-HIV drug, it opens a fascinating therapeutic window for "shock and kill" strategies aimed at eradicating latent HIV-1 reservoirs.[3]

-

3.2.3. MTC Activation Pathway Diagram

Caption: Activation of the MTC complex by methyl piperazine-2-carboxylate.

-

3.2.4. Quantitative Data: Antiviral Activity Piperazine-based derivatives have demonstrated potent activity against a range of viruses.

| Compound Class | Virus | Activity Metric | Value | Reference |

| Phenylpiperazine derivatives | HAdV / HCMV | EC₅₀ | Low µM range | [11] |

| Diaryltriazine derivatives | HIV-1 (Wild Type) | EC₅₀ | 3.3 - 5.0 nM | [9][10] |

| Phenylalanine derivatives | HIV-1 | EC₅₀ | 90 nM | [9] |

Oncology: A Scaffold for Anticancer Agents

The piperazine ring is a common feature in numerous FDA-approved anticancer drugs, highlighting its importance in oncology.[12] Derivatives of the core scaffold have shown potent activity against a wide array of human cancer cell lines.[13]

-

3.3.1. Mechanisms of Action The anticancer effects of piperazine derivatives are multifaceted and depend on the specific molecular structure. Key mechanisms include:

-

Induction of Apoptosis: Many derivatives can trigger programmed cell death by disrupting mitochondrial function or activating caspase cascades.[4]

-

Cell Cycle Arrest: Compounds can inhibit cell proliferation by blocking transitions between cell cycle phases (e.g., G2/M phase), often through the modulation of cyclin-dependent kinases (CDKs).[4][12]

-

Enzyme Inhibition: Piperazine derivatives can act as inhibitors of crucial enzymes in cancer progression, such as tyrosine kinases and topoisomerases.[4]

-

-

3.3.2. Data Summary: In Vitro Anticancer Activity The versatility of the scaffold allows for the development of compounds with potent activity against various cancer types.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Piperazine-thiourea hybrids | - | - | Apoptosis Induction | [4] |

| Piperazine-pyrimidine hybrids | - | - | Cell Cycle Arrest | [4] |

| Piperazine derivative 29 | Colo-205 (Colon) | IC₅₀ | 1.0 µM | [12] |

| Piperazine derivative 29 | HCT-116 (Colon) | IC₅₀ | 3.0 µM | [12] |

| Piperazine derivative 33 | PC3 (Prostate) | IC₅₀ | 0.9 µM | [12] |

Future Perspectives and Conclusion

The piperazine-2-carboxylate scaffold has unequivocally established itself as a privileged and highly productive framework in drug discovery. Its journey from a simple anthelmintic to a core component of sophisticated MTDLs, antiviral agents, and anticancer candidates is a testament to its structural and chemical versatility.[3][7][12] The robust synthetic routes available make it an accessible and attractive tool for researchers.[3]

The future of research in this area is bright. The continued exploration of new derivatization strategies will undoubtedly uncover novel biological activities. The integration of computational methods, including AI and machine learning, can accelerate the design of next-generation derivatives with optimized potency, selectivity, and pharmacokinetic properties.[4] Furthermore, as the demand for sustainable chemistry grows, the development of greener and more efficient synthetic methodologies will be a key focus. This technical guide provides a solid foundation for scientists and researchers, aiming to catalyze further exploration of the immense therapeutic potential held within piperazine-2-carboxylate derivatives.

References

- An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity - Benchchem. (URL: )

- US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google P

- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. (URL: )

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: )

- EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google P

- WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google P

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. (URL: )

- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents - Assiut University. (URL: )

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG

- Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC. (URL: )

- Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchG

- The Role of Piperazine Deriv

- PIPERAZINES -

- Piperazine - Wikipedia. (URL: )

- The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20...

- An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (URL: )

- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF - ResearchG

- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. (URL: )

- Biological Activities of Piperazine Deriv

- Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research - ResearchG

Sources

- 1. nbinno.com [nbinno.com]

- 2. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. b.aun.edu.eg [b.aun.edu.eg]

- 9. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability Profile of Methyl 4-methyl-5-oxopiperazine-2-carboxylate

Introduction

Methyl 4-methyl-5-oxopiperazine-2-carboxylate is a substituted piperazine derivative, a class of compounds recognized for its significant role as a scaffold in medicinal chemistry. The piperazine ring is a common feature in numerous active pharmaceutical ingredients (APIs), contributing to their pharmacological activity. An early and thorough understanding of the physicochemical properties of a drug candidate, such as its solubility and stability, is paramount for successful drug development. This guide provides a comprehensive framework for characterizing the solubility and stability profile of this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10][11][12]

Chapter 1: Physicochemical Characterization and Solubility Profile

The aqueous solubility of an API is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and erratic pharmacokinetic profiles. This chapter details the experimental determination of both kinetic and thermodynamic solubility, providing a complete picture of the dissolution behavior of this compound.

The Scientific Rationale for Comprehensive Solubility Assessment

A multi-faceted approach to solubility assessment is crucial in early drug development.

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, often from a DMSO stock solution into an aqueous buffer. It is a high-throughput screening method that provides an early indication of potential solubility liabilities.[13][14][15][16][17] The use of nephelometry, which measures light scattering from undissolved particles, allows for rapid assessment.[13][14][16][18]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. The shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value for formulation development.[15][17][19][20][21]

-

pH-Dependent Solubility: For ionizable compounds, solubility can be significantly influenced by the pH of the solution.[22][23][24][25] Given that this compound contains basic nitrogen atoms within the piperazine ring, its solubility is expected to be pH-dependent. Characterizing this relationship is essential for predicting its behavior in the gastrointestinal tract.

Experimental Protocols for Solubility Determination

Objective: To rapidly determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a clear-bottom 96-well plate containing 198 µL of PBS (pH 7.4) in each well. This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 1% DMSO).

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve with known concentrations of the compound should be used for accurate quantification.

Hypothetical Data Presentation

Table 1: Solubility Profile of this compound

| Parameter | Buffer | Solubility (µg/mL) |

| Kinetic Solubility | PBS (pH 7.4) | 150 |

| Thermodynamic Solubility | pH 2.0 | > 2000 |

| pH 4.5 | 850 | |

| pH 6.8 | 250 | |

| pH 7.4 | 180 |

Chapter 2: Chemical Stability and Degradation Pathway Elucidation

Assessing the chemical stability of a new drug substance is a regulatory requirement and a critical component of drug development.[2][4][6][8][10][11] Forced degradation studies, also known as stress testing, are employed to identify potential degradation products and elucidate degradation pathways.[2][4][9][26] This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[27][28][29]

Rationale for Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing. The goal is to generate a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradants from the parent compound.[2] The key stress conditions include:

-

Hydrolysis: The presence of an ester functional group in this compound makes it susceptible to hydrolysis under acidic and basic conditions.[30][31][32][33][34]

-

Oxidation: The piperazine ring can be susceptible to oxidative degradation.[35][36][37]

-

Photolysis: Exposure to light can induce degradation, and understanding a compound's photosensitivity is an important aspect of stability testing as per ICH Q1B guidelines.[38][39][40][41]

-

Thermal Degradation: High temperatures can accelerate degradation processes.

Experimental Workflow for Stability Assessment

Sources

- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 8. fda.gov [fda.gov]

- 9. scispace.com [scispace.com]

- 10. ANDAs: Stability Testing of Drug Substances and Products | FDA [fda.gov]

- 11. scribd.com [scribd.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. issr.edu.kh [issr.edu.kh]

- 23. researchgate.net [researchgate.net]

- 24. semanticscholar.org [semanticscholar.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. youtube.com [youtube.com]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 29. ijcrt.org [ijcrt.org]

- 30. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]

- 31. researchgate.net [researchgate.net]

- 32. Hydrolytic Stability of Ester Oils-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]

- 33. zslubes.com [zslubes.com]

- 34. emerald.com [emerald.com]

- 35. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 36. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 37. researchgate.net [researchgate.net]

- 38. ema.europa.eu [ema.europa.eu]

- 39. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 40. youtube.com [youtube.com]

- 41. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate via Michael addition

Application Note: Synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate via Michael Addition

Executive Summary

The piperazine-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core rigidifying element in peptidomimetics, kinase inhibitors, and GPCR ligands. This application note details the synthesis of This compound utilizing a robust Aza-Michael addition strategy.

Unlike traditional peptide coupling routes (which can be atom-inefficient), the Michael addition-cyclization cascade offers a convergent pathway to polysubstituted piperazinones from simple diamines and electron-deficient alkynes or alkenes. This protocol specifically addresses the regiochemical challenges inherent in reacting asymmetric diamines (

Mechanistic Insight & Regioselectivity

The synthesis hinges on the reaction between

The Regioselectivity Challenge

The diamine (1) contains two nucleophilic sites:

-

Secondary Amine (

): Typically more nucleophilic due to inductive donation from the methyl group. -

Primary Amine (

): Less sterically hindered but generally less nucleophilic in aza-Michael additions.

Target Requirement:

To obtain the 4-methyl-5-oxo isomer (where the

-

Standard Outcome: Without control, the secondary amine attacks the Michael acceptor, leading to the 1-methyl-2-oxo isomer.

-

Controlled Outcome: By modulating steric parameters or using protecting group strategies (e.g.,

-Boc protection of the secondary amine, though direct synthesis is preferred for atom economy), or exploiting thermodynamic equilibration, the desired regioisomer can be enriched.

The protocol below describes the direct synthesis followed by a reduction step, as the reaction with DMAD initially yields the

Caption: Divergent reaction pathways for N-methylethylenediamine and DMAD. Path B leads to the target scaffold.

Experimental Protocol

Reagents and Equipment

-

Reagents:

-Methylethylenediamine (99%), Dimethyl Acetylenedicarboxylate (DMAD, 99%), Methanol (anhydrous), Palladium on Carbon (10% Pd/C), Hydrogen gas (balloon or Parr shaker). -

Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc).

-

Equipment: 3-neck round-bottom flask, reflux condenser, dropping funnel, ice bath, rotary evaporator.

Step 1: Aza-Michael Addition and Cyclization

Objective: Synthesis of Methyl (Z)-2-(4-methyl-5-oxopiperazin-2-ylidene)acetate (Unsaturated Intermediate).

-

Preparation: In a 250 mL 3-neck flask under nitrogen atmosphere, dissolve

-methylethylenediamine (1.0 equiv, 10 mmol, 0.74 g) in anhydrous Methanol (50 mL). Cool the solution to -10°C using an ice/salt bath.-

Note: Low temperature favors the addition of the primary amine by suppressing the rapid, disordered reaction of the secondary amine, although the secondary amine is inherently more nucleophilic. For high strictness, use N-Boc-N'-methylethylenediamine, react, then deprotect. However, for direct synthesis, slow addition at low temp is the standard process control.

-

-

Addition: Dissolve DMAD (1.0 equiv, 10 mmol, 1.42 g) in Methanol (20 mL). Add this solution dropwise to the amine solution over 60 minutes , maintaining the internal temperature below -5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Stir at RT for an additional 4 hours.

-

Monitoring: Check via TLC (5% MeOH in DCM).[1] The disappearance of DMAD (

) and appearance of a polar spot (

-

-

Cyclization: Heat the reaction mixture to reflux (65°C) for 12 hours. This thermal step drives the intramolecular aminolysis of the ester by the secondary amine to form the lactam ring.

-

Work-up: Cool to RT. Concentrate the solvent under reduced pressure.

-

Purification: The residue is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM) to isolate the unsaturated piperazinone intermediate.

Step 2: Stereoselective Reduction

Objective: Reduction of the exocyclic double bond to yield This compound .

-

Setup: Dissolve the unsaturated intermediate from Step 1 (5 mmol) in Methanol (30 mL).

-

Catalyst: Carefully add 10% Pd/C (10 wt% loading, 0.1 equiv by mass).

-

Safety: Pd/C is pyrophoric. Keep wet with solvent and under inert gas.

-

-

Hydrogenation: Purge the vessel with

, then introduce -

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to yield the crude target.

-

Final Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography to obtain the pure title compound as a white/off-white solid.

Data Summary & Quality Control

| Parameter | Specification / Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| Key | |

| IR Spectrum | Lactam C=O ( |

| Mass Spec (ESI) |

Troubleshooting & Optimization

-

Regioisomer Contamination: If the 1-methyl-3-oxo isomer is observed (arising from secondary amine Michael addition), consider using

-benzyl-N'-methylethylenediamine . The benzyl group directs the Michael addition to the methyl-amine (or steric bulk directs to primary), and the benzyl group can be removed during the hydrogenation step. -

Incomplete Cyclization: If the intermediate enamine persists after reflux, add a catalytic amount of Sodium Methoxide (NaOMe) to facilitate the transamidation/cyclization.

-

Side Products: Polymerization of DMAD can occur if addition is too fast. Ensure strict dropwise addition at low temperatures.

References

-

General Mechanism of Aza-Michael Addition to DMAD

-

Title: Reactions of dimethyl acetylenedicarboxylate with amines.[2]

- Source:Journal of Chemical Research / BenchChem Applic

-

-

Synthesis of 5-oxopiperazine-2-carboxylates

-

Target Compound Data (CAS 1822575-15-4)

-

Regioselectivity in Diamine-Michael Additions

- Title: Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.

- Source:RSC Advances.

-

URL:[Link]

Sources

- 1. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1596729-79-1|Ethyl 2-amino-3-(dimethylamino)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. methyl 4-methyl-5-oxo-2-piperazinecarboxylate | 1822575-15-4 [sigmaaldrich.com]

step-by-step protocol for preparing Methyl 4-methyl-5-oxopiperazine-2-carboxylate

This application note details a robust, high-fidelity protocol for the synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate . This scaffold is a critical peptidomimetic core, often used to constrain peptide geometry or serve as a template for drug discovery.

The protocol moves beyond generic textbook methods, utilizing a Cyclic Sulfamidate strategy to ensure stereochemical integrity and prevent the common elimination side-reactions associated with serine derivatives.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: this compound CAS: 1822575-15-4 (Generic/Racemic) | Structure: Piperazine-2-carboxylate core with a 5-oxo (amide) and 4-methyl substitution.[1][2][3][4]

Synthetic Logic: The primary challenge in synthesizing 5-oxopiperazine-2-carboxylates is establishing the correct oxidation state and substitution pattern without racemizing the chiral center (if starting from L-Serine).

-

Direct Alkylation Route (Flawed): Attempting to methylate 5-oxopiperazine-2-carboxylic acid often leads to mixtures of N1 and N4 alkylation.

-

The "Sulfamidate" Route (Chosen): We utilize N-Boc-Serine methyl ester. By converting it to a cyclic sulfamidate, we activate the

-carbon for nucleophilic attack by methylamine. This ring-opening is regiospecific and high-yielding. Subsequent acylation with chloroacetyl chloride and cyclization builds the piperazine ring with the exact required connectivity.

Part 2: Experimental Protocol

Phase A: Synthesis of the Diamine Precursor

Objective: Convert N-Boc-Serine Methyl Ester to Methyl 3-(methylamino)-2-(Boc-amino)propionate.

Reagents:

-

N-Boc-L-Serine Methyl Ester (

equiv) -

Thionyl Chloride (

) ( -

Imidazole (

equiv) -

Sodium Periodate (

) ( -

Ruthenium(III) chloride (cat.)

-

Methylamine (2M in THF) (

equiv)

Step-by-Step Methodology:

-

Formation of Cyclic Sulfamidite:

-

Dissolve N-Boc-L-Serine Methyl Ester in dry DCM at -78°C.

-

Add thionyl chloride dropwise followed by imidazole.

-

Stir for 2 hours, allowing the mixture to reach 0°C.

-

Mechanism:[2][5][6][7] Formation of the 5-membered oxathiazolidine ring.

-

QC Check: TLC should show disappearance of starting material. Quench with water, extract, and dry.

-

-

Oxidation to Cyclic Sulfamidate:

-

Dissolve the crude sulfamidite in acetonitrile/water (1:1).

-

Add

and a catalytic amount of -

Stir vigorously for 1 hour. The solution will turn yellow/orange.

-

Purification: Filter through a pad of Celite to remove Ru residues. Extract with EtOAc.

-

Critical Insight: The cyclic sulfamidate is an "activated aziridine equivalent" but much more stable and less prone to polymerization.

-

-

Ring Opening (Amination):

-

Dissolve the cyclic sulfamidate in anhydrous THF.

-

Add Methylamine (2M in THF) at 0°C.

-

Allow to warm to room temperature and stir for 4 hours.

-

Work-up: Concentrate the reaction mixture. Treat the residue with 20% aqueous citric acid to hydrolyze the N-sulfate intermediate.

-

Neutralize with

and extract with DCM. -

Result: Methyl 3-(methylamino)-2-(Boc-amino)propionate (Intermediate A ).

-

Phase B: Acylation and Cyclization

Objective: Construct the 5-oxopiperazine ring.

Reagents:

-

Intermediate A (

equiv) -

Chloroacetyl Chloride (

equiv) -

Triethylamine (TEA) (

equiv) -

Trifluoroacetic Acid (TFA) (20% v/v in DCM)

-

Sodium Bicarbonate (

)

Step-by-Step Methodology:

-

N4-Acylation:

-

Dissolve Intermediate A in dry DCM at 0°C.

-

Add TEA (

equiv). -

Add Chloroacetyl Chloride dropwise.

-

Selectivity: The secondary amine (N-methyl) is more nucleophilic than the carbamate (N-Boc), ensuring regioselective acylation at the

-nitrogen. -

Stir for 1 hour. Wash with brine and concentrate.

-

Product: Methyl 3-[N-methyl-N-(2-chloroacetyl)amino]-2-(Boc-amino)propionate.

-

-

Boc-Deprotection:

-

Dissolve the acylated product in DCM/TFA (4:1).

-

Stir at room temperature for 30 minutes.

-

Concentrate in vacuo to remove excess TFA. Azeotrope with toluene to ensure complete acid removal.

-

Result: The TFA salt of the

-primary amine.

-

-

Cyclization (Ring Closure):

-

Redissolve the crude TFA salt in DMF or MeCN.

-

Add excess TEA (

equiv) or DIPEA to neutralize the salt and activate the amine. -

Heat to 60°C for 4–6 hours.

-

Mechanism:[2][5][6][7] Intramolecular

attack of the free -

Work-up: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

-

Part 3: Data Presentation & Validation

Key Reaction Parameters

| Step | Transformation | Critical Reagent | Temperature | Expected Yield |

| 1 | Serine Activation | -78°C | >90% | |

| 2 | Oxidation | 0°C | 85-90% | |

| 3 | Ring Opening | RT | 75-85% | |

| 4 | N-Acylation | 0°C | >90% | |

| 5 | Cyclization | TEA / Heat | 60°C | 70-80% |

Self-Validating Analytical Criteria

To ensure the protocol was successful, verify the following NMR signatures:

-

1H NMR (DMSO-

, 400 MHz):-

3.65 ppm (s, 3H): Methyl ester (

-

2.90 ppm (s, 3H): N-Methyl group (

- 3.8-4.2 ppm (m, 3H): Ring protons (C2-H, C3-H2).

- 3.1-3.4 ppm (dd, 2H): Ring protons from chloroacetyl origin (C6-H2).

-

8.0 ppm (br s, 1H): Amine proton (N1-H), exchangeable with

-

3.65 ppm (s, 3H): Methyl ester (

Part 4: Pathway Visualization

The following diagram illustrates the molecular logic flow, highlighting the regiochemical control points (Sulfamidate opening and Selective Acylation).

Caption: Workflow for the regioselective synthesis of the 4-methyl-5-oxopiperazine scaffold via the Cohen sulfamidate strategy.

References

-

Guitot, K., et al. (2009).[8] "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry, 74(21), 8433–8436.[8] Link

-

Cohen, S. B., & Halcomb, R. L. (2002). "Application of Cyclic Sulfamidates for the Synthesis of Enantiopure Polyamines." Journal of the American Chemical Society, 124(11), 2534–2543. Link

-

Reiser, O., et al. (2009).[8] "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 7, 3343-3347. Link

-

Fluorochem Ltd. (2024). "Product Specification: this compound." Fluorochem Catalog. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tdcommons.org [tdcommons.org]

- 8. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges encountered during the synthesis of this compound. Each entry details the problem, its probable causes, and actionable solutions.

Q1: Why is the yield of my final product, this compound, consistently low?

Low yields in cyclic peptide or piperazinone synthesis are a frequent challenge, often stemming from competing intermolecular reactions and the formation of side products.[1]

Potential Causes & Recommended Solutions:

| Potential Cause | Recommended Solution | Key Considerations & Rationale |

| Intermolecular Oligomerization | Perform the cyclization step under high-dilution conditions (1-5 mM).[1] | High concentrations favor intermolecular reactions (dimerization, trimerization) over the desired intramolecular cyclization. The principle of pseudo-dilution, achieved by anchoring the linear precursor to a solid support, can also mitigate this issue.[1] |

| Linear Precursor Aggregation | Incorporate chaotropic agents like 6 M Guanidinium chloride to disrupt aggregation.[1] Alternatively, introduce turn-inducing amino acids such as proline or D-amino acids into the linear precursor to pre-organize it for cyclization.[1] | Aggregation of the linear peptide chain can hinder the intramolecular cyclization, leading to a decreased yield of the desired cyclic product. |

| Diketopiperazine (DKP) Formation | If the synthesis involves a dipeptide stage, especially with a proline residue, DKP formation is a common side reaction.[1] Utilizing a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder DKP formation and significantly improve yield compared to other resins like the Wang resin.[1] | DKP formation is a competing intramolecular cyclization that occurs at the dipeptide stage, effectively terminating the desired reaction pathway. |

| Suboptimal Cyclization Conditions | Optimize the coupling reagents and reaction temperature. | The choice of coupling reagent and temperature can significantly impact the efficiency of the intramolecular cyclization and minimize side reactions. |

Q2: I'm observing significant impurity peaks in my crude product analysis (LC-MS/NMR). What are the likely side products and how can I minimize them?

Impurity profiles can be complex, but understanding the common side reactions in piperazinone synthesis is key to their mitigation.

Common Impurities and Mitigation Strategies:

-

Diketopiperazines (DKPs): As mentioned, these are common byproducts arising from the intramolecular cyclization of a dipeptide intermediate.[2][3]

-

Mitigation: The use of sterically hindered resins like 2-CTC is an effective strategy.[1] For solution-phase synthesis, careful control of the reaction sequence and immediate progression to the next step after dipeptide formation can minimize DKP formation.

-

-

Oligomers (Dimers, Trimers): These result from intermolecular reactions between linear precursors.

-

Mitigation: High-dilution conditions during the cyclization step are crucial.[1]

-

-

Epimerization Products: Racemization at the α-carbon of the amino acid precursors can occur, especially under harsh basic or acidic conditions, or during the activation step of cyclization.

-

Mitigation: Employ milder coupling reagents and bases. Keeping the reaction temperature low (0 °C to room temperature) can also reduce the risk of epimerization.[4] Choosing a C-terminal amino acid that is less prone to racemization, such as glycine or proline, for the cyclization step can be beneficial.[5]

-

-

Ring-Fragmentation Products: Under certain conditions, particularly with strong bases like s-BuLi, the piperazine ring can undergo fragmentation.

-

Mitigation: Avoid harsh lithiation conditions if possible. If such reagents are necessary, careful optimization of temperature and reaction time is critical.

-

Q3: The N-methylation step is proving to be inefficient. What are the best practices for this transformation?

N-methylation of piperazinones can be challenging, with risks of over-methylation or low conversion.

Strategies for Efficient N-Methylation:

| Method | Reagents & Conditions | Advantages & Considerations |

| Eschweiler-Clarke Reaction | Formaldehyde and formic acid. | A classic method that is often effective. However, it can sometimes lead to the formation of carbon dioxide, which can be problematic in a sealed reaction vessel.[6] Modified procedures using sodium carbonate or potassium carbonate at atmospheric pressure can improve safety and yield.[6] |

| Reductive Amination | Formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride). | Generally a mild and high-yielding method for N-alkylation.[7] |

| Nucleophilic Substitution | Methyl iodide or dimethyl sulfate with a mild base. | A straightforward approach, but care must be taken to avoid over-methylation, which can lead to the formation of quaternary ammonium salts. |

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control during the synthesis of this compound?

The most critical parameters are:

-

Concentration during cyclization: As emphasized, high dilution is key to favor intramolecular cyclization and minimize oligomerization.[1]

-

Temperature: Lower temperatures during coupling and cyclization steps can minimize epimerization.[4]

-

Purity of starting materials and intermediates: Impurities can interfere with the reaction and lead to the formation of side products.

-

Choice of coupling reagents and base: These should be selected to ensure efficient reaction while minimizing side reactions like racemization.

Q2: Are there alternative synthetic routes to consider for constructing the 5-oxopiperazine-2-carboxylate core?